2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
Overview
Description
Synthesis Analysis
The synthesis of complex chlorinated compounds often involves multistep chemical reactions. A study by Koivisto et al. (2001) on a potential toxaphene congener shows the intricacies involved in synthesizing chlorinated cyclic compounds, highlighting the use of chlorination reactions and X-ray structural analysis to determine molecular configurations (Koivisto et al., 2001). Such methodologies could be relevant to synthesizing "2,8-Dichloro-tricyclo[8.2.2.2^4,7]hexadeca-4,6,10,12,13,15-hexaene".
Molecular Structure Analysis
Understanding the molecular structure is crucial for comprehending the compound's chemical behavior. Studies involving X-ray crystallography provide deep insights into molecular geometries. For instance, the structure determination of related compounds showcases the importance of stereochemistry and molecular symmetry in defining the properties of chlorinated cyclic molecules (Furusaki, 1967).
Chemical Reactions and Properties
The chemical reactivity of "2,8-Dichloro-tricyclo[8.2.2.2^4,7]hexadeca-4,6,10,12,13,15-hexaene" can be anticipated by examining related compounds. Intramolecular reactions, such as oxygen migration, have been observed in similarly structured molecules, indicating potential for complex reaction pathways (Menzek & Altundas, 2006). Such behaviors underscore the compound's potential for undergoing unique chemical transformations.
Physical Properties Analysis
The physical properties of chlorinated cyclic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. While specific data on "2,8-Dichloro-tricyclo[8.2.2.2^4,7]hexadeca-4,6,10,12,13,15-hexaene" is not directly available, analogous compounds provide a basis for predicting these properties. The physical state, stability under various conditions, and solubility in different solvents are critical for practical applications and handling.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and susceptibility to specific reactions, are pivotal. The compound's chlorinated nature suggests reactivity characteristics similar to those of other chlorinated hydrocarbons, which include reactions with nucleophiles, potential for dechlorination, and participation in addition reactions.
References
Scientific Research Applications
Structural Analysis and Chemical Properties
Molecular Structure and Hydrogen Bonding : The anion tricyclo[8.2.2.2.4,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxylate, similar to the subject compound, exhibits typical ring distortions of cyclophane systems. It forms hydrogen bonds, linking ions to create hydrophilic ribbons parallel to the y-axis (Jones, Laue, & Hopf, 1993).
Synthesis and Structural Analysis : A compound closely related to 2,8-Dichloro-tricyclo[8.2.2.2.4,7]hexadeca-4,6,10,12,13,15-hexaene has been synthesized, revealing an unusual tricyclic structure with close spatial proximity between chlorine atoms, highlighting the asymmetry of the molecule (Koivisto et al., 2001).
Heat Formation and Strain Energies : Research on the enthalpies of formation of similar tricyclo[8.2.2.2.4,7]hexadeca compounds offers insights into their strain energies, which is crucial for understanding their chemical reactivity and stability (de Meijere et al., 2003).
Photochemical and Synthetic Applications
Photochemistry and Synthetic Potential : Studies on compounds structurally similar to 2,8-Dichloro-tricyclo[8.2.2.2.4,7]hexadeca-4,6,10,12,13,15-hexaene demonstrate their potential in photochemical applications, showing interesting reactivity patterns under light exposure, which can be significant for synthetic chemistry (Kimura et al., 1988).
Molecular Geometry and Applications : Research on heterocycle-substituted paracyclophanes, a category encompassing 2,8-Dichloro-tricyclo[8.2.2.2.4,7]hexadeca-4,6,10,12,13,15-hexaene, shows these compounds' geometrical features and potential applications in various chemical synthesis processes (Dix, Hopf, & Jones, 1999).
properties
IUPAC Name |
2,8-dichlorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-15-9-11-1-5-13(6-2-11)16(18)10-12-3-7-14(15)8-4-12/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFTYUMFJWSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=C(CC(C3=CC=C1C=C3)Cl)C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020550 | |
Record name | 2,8-Dichlorotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28804-46-8, 136002-57-8 | |
Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,8-Dichlorotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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